molecular formula C10H9NO2 B3022831 6-Methoxyisoquinolin-7-ol CAS No. 1810-58-8

6-Methoxyisoquinolin-7-ol

Cat. No. B3022831
CAS RN: 1810-58-8
M. Wt: 175.18 g/mol
InChI Key: XBFVDMIXKWTTFA-UHFFFAOYSA-N
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Description

6-Methoxyisoquinolin-7-ol is a chemical compound that is structurally related to the isoquinoline family. It is characterized by the presence of a methoxy group at the 6-position and a hydroxyl group at the 7-position of the isoquinoline ring system. This compound is of interest due to its potential biological activities and its role as a structural motif in various synthetic derivatives with potential therapeutic applications.

Synthesis Analysis

The synthesis of compounds related to 6-Methoxyisoquinolin-7-ol involves multi-step procedures that often start from simple precursors such as vanillin or other easily accessible starting materials. For instance, the synthesis of 6-methoxy-7-benzyloxyquinoline-4-one involves benzylation, nitration, oxidation, reduction, and cyclization steps starting from vanillin . Another example is the synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivatives, which are synthesized and evaluated for their affinity at dopamine receptors, indicating the relevance of the 6-methoxyisoquinolin-7-ol scaffold in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of 6-Methoxyisoquinolin-7-ol derivatives can be elucidated using techniques such as X-ray crystallography. For example, the absolute stereochemistry of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline, a related compound, was determined by X-ray diffractometric analysis . The crystal structure analysis can reveal the orientation of substituents and their spatial arrangement, which is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

6-Methoxyisoquinolin-7-ol and its derivatives can undergo various chemical reactions, which are essential for the modification of the core structure to enhance biological activity or to probe the structure-activity relationship. For instance, the aminomethylation/hydrogenolysis method has been used as an alternative to direct methylation for the synthesis of highly substituted isoquinolines, exemplified by the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline . Additionally, the synthesis of cyclopenta[f]isoquinoline derivatives involves reactions such as Friedel-Crafts acylation, esterification, and cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Methoxyisoquinolin-7-ol derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the isoquinoline ring. These properties are important for the compound's application in drug development, as they affect its pharmacokinetics and pharmacodynamics. For example, the introduction of methoxy groups can influence the lipophilicity of the molecule, which in turn can affect its binding affinity to biological targets, as seen in the docking studies of dopamine receptor ligands .

Scientific Research Applications

Isoquinoline Alkaloid Isolation and Characterization

  • Research Focus: The extraction and characterization of alkaloids, including 6-Methoxyisoquinolin-7-ol derivatives, from natural sources.
  • Findings: The title compound, a major alkaloid isolated from Hammada scoparia leaves, is part of the isoquinoline family and was characterized using NMR spectroscopy and X-ray crystallographic techniques (Jarraya et al., 2008).

Quantum Entanglement for Cancer Diagnosis

  • Research Focus: Analyzing interactions between nano molecules, including 6-Methoxyisoquinolin-7-ol derivatives, for cancer cell diagnosis.
  • Findings: A model was developed to study the interaction between a moving 6-Methoxyisoquinolin-7-ol derivative and a two-mode field, demonstrating potential applications in diagnosing human cancer cells, tissues, and tumors (Alireza et al., 2019).

Marine Sponge-Derived Isoquinoline Alkaloids

  • Research Focus: The isolation and cytotoxic evaluation of isoquinoline alkaloids from marine sponges.
  • Findings: Isoquinoline alkaloids, including derivatives of 6-Methoxyisoquinolin-7-ol, were isolated from marine sponge Haliclona species, showing significant cytotoxicity against human tumor cell lines (Rashid et al., 2001).

Synthesis Techniques for Isoquinoline Derivatives

  • Research Focus: Developing novel synthesis methods for highly-substituted isoquinolines, including 6-Methoxyisoquinolin-7-ol.
  • Findings: A novel method for the introduction of a methyl group in isoquinolines was presented, with applications in the synthesis of natural products and drug development (Melzer et al., 2018).

Aminoquinone Derivatives and Their Antitumor Activity

  • Research Focus: Synthesis and evaluation of aminoquinone compounds structurally related to marine isoquinolinequinones.
  • Findings: The synthesized compounds, including derivatives of 6-Methoxyisoquinolin-7-ol, demonstrated moderate to high potency against various human tumor cell lines, indicating potential as antitumor agents (Delgado et al., 2012).

Melatonin Receptor Binding Studies

  • Research Focus: Investigating the binding affinity of melatonin analogues, including 6-Methoxyisoquinolin-7-ol derivatives.
  • Findings: The study focused on determining the nature of the binding site of the melatonin receptor using various analogues, revealing insights into receptor-ligand interactions (Faust et al., 2000).

Dopamine Receptor Ligands Research

  • Research Focus: Synthesis and evaluation of analogues containing a 6-Methoxyisoquinolin-7-ol motif for dopamine receptor affinity.
  • Findings: The compounds showed strong affinity for the dopamine D3 receptor, with implications in the development of treatments for neurological disorders (Gadhiya et al., 2018).

Safety And Hazards

The safety information for 6-Methoxyisoquinolin-7-ol includes several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-methoxyisoquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10-5-7-2-3-11-6-8(7)4-9(10)12/h2-6,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFVDMIXKWTTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=NC=CC2=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292002
Record name 6-methoxyisoquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxyisoquinolin-7-ol

CAS RN

1810-58-8
Record name NSC79576
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-methoxyisoquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxyisoquinolin-7-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Nakatani, R Kimura, T Kimata, N Kotoku - Marine Drugs, 2023 - mdpi.com
… A shorter synthesis of the demethyl(oxy)aaptamine skeleton was developed via oxidative intramolecular cyclization of 1-(2-azidoethyl)-6-methoxyisoquinolin-7-ol followed by …
Number of citations: 8 www.mdpi.com
O Hoshino, M Suzuki, H Ogasawara - Tetrahedron, 2001 - Elsevier
… LTA oxidation of (±)-N-trifluoroacetyl-1,2,3,4-tetrahydro-1-(3,4-dimethoxy)benzyl-6-methoxyisoquinolin-7-ol in (S)-(+)-2-phenylpropionic acid produces a mixture of diastereoisomers of …
Number of citations: 11 www.sciencedirect.com
B Melzer, F Bracher - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
… 1-[Hydroxy(4-hydroxyphenyl)methyl]-6-methoxyisoquinolin-7-ol (7, Annocherin A). This … 1-[(4-Hydroxyphenyl)(methoxy)methyl]-6-methoxyisoquinolin-7-ol (8, Annocherin B). This …
Number of citations: 20 pubs.rsc.org
O Hoshino, B Umezawa - The Alkaloids: Chemistry and Pharmacology, 1990 - Elsevier
… acid treatment of (+)-1-hydroxy-2-methoxyaporphines could promote acetoxylation at C-4 and that isoquinoline alkaloids incorporating a 1,2,3,4-tetrahydro-6-methoxyisoquinolin-7-ol …
Number of citations: 3 www.sciencedirect.com
SM Barolo, X Teng, GD Cuny… - The Journal of Organic …, 2006 - ACS Publications
… 1-Benzyl-6-methoxyisoquinolin-7-ol (16): Compound 16 was purified by column chromatography (eluent: petroleum ether (60−80 C)/acetone gradient elution). It was recrystallized from …
Number of citations: 61 pubs.acs.org
A Morello, I Lipchenca, BK Cassels, H Speisky… - … and Physiology Part C …, 1994 - Elsevier
… ([R, S]-l,2,3,4-tetrahydro1-[4-hydroxyphenyl]methyl-6-methoxyisoquinolin-7-ol); (+)-norarmepavine ([R, S]1,2,3,4-tetrahydro-l-[4-methoxyphenil]methyl6-methoxyisoquinolin-7-ol); and …
Number of citations: 64 www.sciencedirect.com
X He, A Brossi - Journal of Natural Products, 1993 - ACS Publications
1, 2-Dehydroreticulinium iodide [3] is converted at pH 8 and above into the enamine 4. It is suggested that the cytosolic NADPH2-dependent enzyme which converts 1, 2-…
Number of citations: 7 pubs.acs.org

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